1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]piperazine
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]piperazine is a piperazine derivative characterized by a 1,3-benzodioxole moiety linked via a methyl group to the piperazine nitrogen. The piperazine ring is further substituted with an (E)-configured α,β-unsaturated ketone (propenoyl) bearing a 4-fluorophenyl group at the β-position . The (E)-stereochemistry of the propenoyl group is critical, as geometric isomerism often influences biological interactions .
Properties
IUPAC Name |
(E)-1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c22-18-5-1-16(2-6-18)4-8-21(25)24-11-9-23(10-12-24)14-17-3-7-19-20(13-17)27-15-26-19/h1-8,13H,9-12,14-15H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEAUXKPUJICCI-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C=CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)/C=C/C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Arylpiperazine Derivatives with Cinnamoyl Substituents
Piperazine-cinnamoyl hybrids are a well-studied class. For instance:
- (2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine (Compound 2) and (2E)-1-[3-(2-Chlorophenyl)prop-2-enyl]-4-(2-methoxyphenyl)-piperazine (Compound 8) demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. Their efficacy was attributed to methoxy and chloro substituents on the aromatic rings, which enhance lipophilicity and membrane penetration .
- Flunarizine , a clinically used calcium channel blocker, shares the (E)-cinnamyl-piperazine core but substitutes the benzodioxole with a bis(4-fluorophenyl)methyl group. Its (E)-configuration is essential for binding to voltage-gated calcium channels, whereas (Z)-isomers exhibit reduced activity .
Key Structural Differences :
- The target compound’s 1,3-benzodioxole group may confer distinct metabolic stability compared to flunarizine’s bis(4-fluorophenyl)methyl group, which undergoes oxidative N-dealkylation to generate 4,4'-difluorobenzophenone .
- Methoxy and chloro substituents in Compounds 2 and 8 enhance antibacterial activity, whereas the target compound’s 4-fluorophenyl group may favor receptor-binding interactions (e.g., serotonin or dopamine receptors) due to fluorine’s electronegativity .
Table 1: Comparison of Arylpiperazine Derivatives
Chalcone-Based Piperazine Derivatives
Chalcones (α,β-unsaturated ketones) with piperazine substitutions show structure-activity relationships (SAR) dependent on ring substitutions:
- Piperazine-substituted chalcones (e.g., (E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) showed reduced potency (IC₅₀ > 4.7 μM) when substituted with halogens or methoxy groups at meta/para positions, suggesting steric and electronic effects .
Comparison with Target Compound :
- The target’s 4-fluorophenyl group on the propenoyl chain aligns with chalcone SAR, where para-fluorine substitution optimizes activity. However, the piperazine-benzodioxole scaffold may reduce cytotoxicity compared to non-piperazine chalcones .
Piperazine Derivatives with Sulfonamide and Aromatic Groups
These derivatives exhibited melting points ranging from 132–230°C, with characterization via NMR and MS .
Key Differences :
- The benzodioxole moiety may offer metabolic resistance compared to sulfonamide-based derivatives, which are prone to hydrolysis .
Piperazine-Based Serotoninergic Ligands
Compounds such as (2E)-1-[4-(4-Fluorophenyl)-1-piperazinyl]-3-(4-methoxyphenyl)-2-propen-1-one (CAS: 432535-65-4) demonstrate serotonin receptor affinity. The 4-fluorophenyl and 4-methoxyphenyl groups optimize π-π stacking and hydrogen bonding with 5-HT receptors .
Comparison :
- However, the lack of a methoxy substituent on the propenoyl chain could alter selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
